molecular formula C15H22N2O2 B2531597 tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate CAS No. 2382542-58-5; 351360-61-7

tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate

Cat. No.: B2531597
CAS No.: 2382542-58-5; 351360-61-7
M. Wt: 262.353
InChI Key: OQKMVLIVAWGYRD-OLZOCXBDSA-N
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Description

tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate typically involves the reaction of a pyrrolidine derivative with a tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3R,4S)-4-phenethylpyrrolidin-3-yl)carbamate
  • tert-Butyl ((3R,4S)-4-phenylpyrrolidin-3-yl)carbamate derivatives

Uniqueness

This compound stands out due to its specific structural configuration, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

CAS No.

2382542-58-5; 351360-61-7

Molecular Formula

C15H22N2O2

Molecular Weight

262.353

IUPAC Name

tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18)/t12-,13+/m1/s1

InChI Key

OQKMVLIVAWGYRD-OLZOCXBDSA-N

SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2

solubility

not available

Origin of Product

United States

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